Bolton hunter-cholecystokinin nonapeptide Bolton hunter-cholecystokinin nonapeptide
Brand Name: Vulcanchem
CAS No.: 117829-67-1
VCID: VC20873255
InChI: InChI=1S/C55H74N14O17S2/c1-29(2)46(69-53(81)39(23-31-15-17-33(18-16-31)86-88(83,84)85)67-52(80)41(25-44(71)72)66-48(76)35(56)13-9-20-60-55(58)59)54(82)62-28-43(70)63-40(24-32-27-61-36-14-8-7-12-34(32)36)50(78)64-37(19-21-87-3)49(77)68-42(26-45(73)74)51(79)65-38(47(57)75)22-30-10-5-4-6-11-30/h4-8,10-12,14-18,27,29,35,37-42,46,61H,9,13,19-26,28,56H2,1-3H3,(H2,57,75)(H,62,82)(H,63,70)(H,64,78)(H,65,79)(H,66,76)(H,67,80)(H,68,77)(H,69,81)(H,71,72)(H,73,74)(H4,58,59,60)(H,83,84,85)/t35-,37-,38-,39-,40-,41-,42-,46-/m0/s1
SMILES: CC(C)C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)N
Molecular Formula: C55H74N14O17S2
Molecular Weight: 1267.4 g/mol

Bolton hunter-cholecystokinin nonapeptide

CAS No.: 117829-67-1

Cat. No.: VC20873255

Molecular Formula: C55H74N14O17S2

Molecular Weight: 1267.4 g/mol

* For research use only. Not for human or veterinary use.

Bolton hunter-cholecystokinin nonapeptide - 117829-67-1

Specification

CAS No. 117829-67-1
Molecular Formula C55H74N14O17S2
Molecular Weight 1267.4 g/mol
IUPAC Name (3S)-3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C55H74N14O17S2/c1-29(2)46(69-53(81)39(23-31-15-17-33(18-16-31)86-88(83,84)85)67-52(80)41(25-44(71)72)66-48(76)35(56)13-9-20-60-55(58)59)54(82)62-28-43(70)63-40(24-32-27-61-36-14-8-7-12-34(32)36)50(78)64-37(19-21-87-3)49(77)68-42(26-45(73)74)51(79)65-38(47(57)75)22-30-10-5-4-6-11-30/h4-8,10-12,14-18,27,29,35,37-42,46,61H,9,13,19-26,28,56H2,1-3H3,(H2,57,75)(H,62,82)(H,63,70)(H,64,78)(H,65,79)(H,66,76)(H,67,80)(H,68,77)(H,69,81)(H,71,72)(H,73,74)(H4,58,59,60)(H,83,84,85)/t35-,37-,38-,39-,40-,41-,42-,46-/m0/s1
Standard InChI Key XABUVDVSEMIDIN-QOHRKOJGSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N
SMILES CC(C)C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)N
Canonical SMILES CC(C)C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)N

Introduction

Chemical Structure and Properties

Bolton Hunter-cholecystokinin nonapeptide (BH-CCK-9) is a modified derivative of the C-terminal nonapeptide of cholecystokinin. It consists of nine amino acids with the sequence Arg-Asp-Tyr(SO3H)-Val-Gly-Trp-Met-Asp-Phe-NH2 (RDXVGWMDF, where X represents sulfo-tyrosine) . This compound has a molecular formula of C55H74N14O17S2 and a molecular weight of approximately 1267.4 g/mol .

The structural characteristics of Bolton Hunter-cholecystokinin nonapeptide include:

FeatureSpecification
Molecular FormulaC55H74N14O17S2
Molecular Weight1267.4 g/mol
Amino Acid SequenceRDXVGWMDF
CAS Number117829-67-1
IUPAC NameL-arginyl-L-alpha-aspartyl-O4-sulfo-L-tyrosyl-L-valyl-glycyl-L-tryptophyl-L-methionyl-L-alpha-aspartyl-L-phenylalaninamide

The compound is distinguished by the Bolton-Hunter modification at the N-terminus, which enables radioactive labeling with iodine-125 while preserving the biological activity of the peptide . This modification is crucial for the compound's utility in receptor binding and autoradiographic studies.

Synthesis and Labeling Methodology

The synthesis of Bolton Hunter-cholecystokinin nonapeptide involves a specific chemical conjugation process. The peptide derivative (Thr34, Nle37)-CCK31-39 is radio-iodinated by conjugation with 125I-Bolton-Hunter reagent . The Bolton-Hunter reagent itself is N-succinimidyl-3-(4-hydroxy-3-[125I]iodophenyl)propionate, which provides a non-oxidative technique for introducing radioactive iodine into peptides .

The labeling process follows these general steps:

  • Conjugation of the CCK derivative with 125I-Bolton-Hunter reagent

  • Purification of the labeled peptide using reverse-phase HPLC on a C-18 column

  • Validation of the iodinated peptide by measuring biological integrity and binding characteristics

This non-oxidative labeling technique is particularly valuable as it is less harsh to proteins than alternative methods, preserving the biological activity of the peptide while introducing the radioactive tracer . The resulting compound offers high specific activity, making it an excellent tool for sensitive receptor studies.

Pharmacological Profile and Receptor Interactions

Bolton Hunter-cholecystokinin nonapeptide exhibits specific binding characteristics with cholecystokinin receptors. Studies have demonstrated that this compound binds with high affinity to CCK receptors, particularly the CCK-A receptor subtype .

The pharmacological profile of 125I-BH-CCK-9 includes:

  • High-affinity binding to CCK receptors

  • Specificity that mirrors the natural ligand

  • Ability to maintain biological activity similar to native CCK-8

  • Resistance to oxidation, providing stability advantages over other CCK derivatives

Research has shown that the binding of 125I-BH-CCK to receptor sites is specific, reversible, and saturable. The inhibition of binding by various CCK-related peptides correlates well with their biological potencies, confirming the compound's validity as a receptor probe .

Applications in Autoradiographic Studies

One of the most significant applications of Bolton Hunter-cholecystokinin nonapeptide is in autoradiographic visualization of CCK receptors in brain tissue. This technique has provided valuable insights into the distribution and density of CCK receptors across different species and brain regions .

In autoradiographic studies, 125I-BH-CCK has been used to:

  • Visualize CCK-A receptors in sections of Cynomolgus monkey brain

  • Identify high-density receptor locations in specific brain regions

  • Compare receptor distribution patterns between species

  • Investigate the role of CCK receptors in various neurological functions

For example, in Cynomolgus monkey brain studies, high densities of CCK-A receptor sites were found in the nucleus tractus solitarius, the dorsal motor nucleus of the vagus, various hypothalamic nuclei, the substantia nigra zona compacta, and the ventral tegmental area . These findings suggest that CCK-A receptors may be involved in diverse brain functions including processing sensory information from the gut, regulation of hormone secretion, and dopamine cell activity.

Species Differences in Receptor Distribution

A particularly valuable insight gained through Bolton Hunter-cholecystokinin nonapeptide studies is the significant species variation in CCK receptor distribution and density. Research using 125I-BH-CCK has revealed substantial differences between rodents, primates, and humans .

SpeciesNotable CCK Receptor DistributionKey Findings
HumanHigh levels in cortex, striatum, cerebellumBinding inhibited by CCK analogues with specific potency order: caerulein > CCK-8 > CCK-33 > gastrin 1-17 = CCK-8 non-sulphated
Cynomolgus MonkeyHigh concentrations in nucleus tractus solitarius, hypothalamic nuclei, substantia nigra zona compactaGreater density and distribution of CCK-A receptors compared to rodents
Guinea PigDistribution similar to human patternStatistically significant differences from rat in olfactory bulb, caudate-putamen, amygdala, cortical areas, and other regions
RatMore limited distributionFewer CCK-A receptor sites compared to primates

These species differences suggest variations in the physiological roles of CCK across different mammals. The detection of CCK-A receptors throughout the primate brain contrasts with studies in rodents, indicating potentially greater importance of these receptors in primates compared to rodents .

Advantages Over Other Cholecystokinin Derivatives

Bolton Hunter-cholecystokinin nonapeptide offers several advantages over other cholecystokinin derivatives for research applications:

  • Protection from oxidation: The (Thr34, Nle37)-CCK31-39 derivative is resistant to oxidation, making it more stable during experimental procedures

  • Reliable binding characteristics: The compound exhibits binding specificity that closely matches the biological activity of native CCK

  • Versatility in research applications: Can be used for binding studies, autoradiography, and functional assays

  • Recognition by C-terminal CCK directed antibodies: Allows for additional detection methods

These advantages have established Bolton Hunter-cholecystokinin nonapeptide as a valuable tool in CCK receptor research, particularly for studies requiring long-term stability and reliable binding characteristics.

Research Implications and Future Directions

The research applications of Bolton Hunter-cholecystokinin nonapeptide have significant implications for understanding various physiological and pathological processes. CCK receptors are involved in diverse functions including anxiety, feeding, locomotion, and are potential drug targets for depression and satiety .

Studies using this compound have revealed that CCK receptors may be involved in:

  • Processing sensory information from the gut

  • Regulating hormone secretion

  • Modulating dopamine cell activity

  • Influencing various brain functions related to the brain-gut axis

Recent structural insights into human brain-gut peptide cholecystokinin receptor complexes further highlight the importance of these receptors as a signaling hub in the brain-gut axis, mediating digestion, emotion, and memory regulation . The continued use of tools like Bolton Hunter-cholecystokinin nonapeptide will be instrumental in developing our understanding of these complex systems.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator